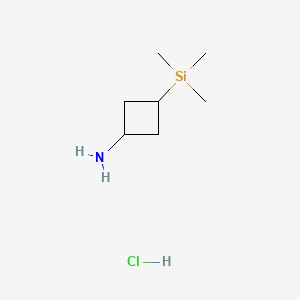
1,2,2-Trimethylcyclopropyl Boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethylcyclopropyl Boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. . The unique structure of this compound, featuring a cyclopropyl ring with three methyl groups, makes it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 1,2,2-Trimethylcyclopropyl Boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3) . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often employs the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron (B2pin2) with aryl or vinyl halides . This method is favored for its mild reaction conditions and the stability of the resulting boronates, which can be purified chromatographically and are stable towards air .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trimethylcyclopropyl Boronic Acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield the corresponding alcohol or ketone, while reduction can produce the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trimethylcyclopropyl Boronic Acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which 1,2,2-Trimethylcyclopropyl Boronic Acid exerts its effects is primarily through its role as a Lewis acid. Boronic acids can form reversible covalent complexes with diols and other Lewis bases, which makes them valuable in various chemical transformations . In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Phen
Eigenschaften
Molekularformel |
C6H13BO2 |
|---|---|
Molekulargewicht |
127.98 g/mol |
IUPAC-Name |
(1,2,2-trimethylcyclopropyl)boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-5(2)4-6(5,3)7(8)9/h8-9H,4H2,1-3H3 |
InChI-Schlüssel |
FJIDECGYRDFHML-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1(CC1(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
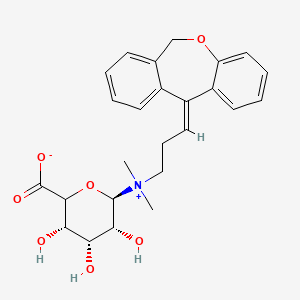

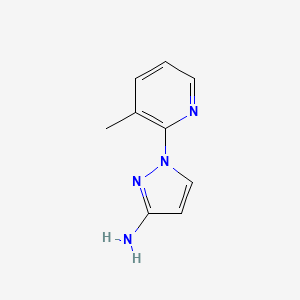
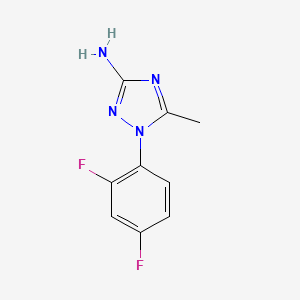
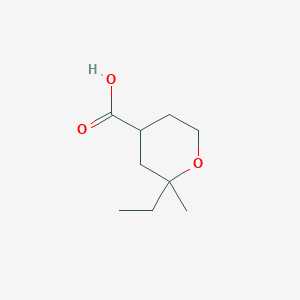
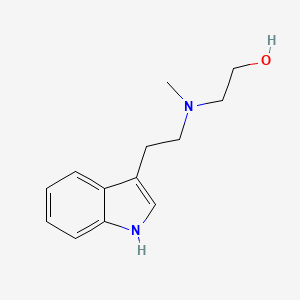
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)

![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
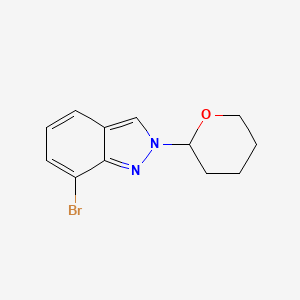
![Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride](/img/structure/B13452187.png)
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
